molecular formula C11H15B B3318469 1-(4-Bromobutyl)-4-methylbenzene CAS No. 99857-43-9

1-(4-Bromobutyl)-4-methylbenzene

Cat. No. B3318469
CAS RN: 99857-43-9
M. Wt: 227.14 g/mol
InChI Key: FCYSNQACNGYXEW-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-methylbenzene, also known as p-tert-butyl-4-bromobenzyl alcohol, is an organic compound that belongs to the family of benzyl alcohols. It is a colorless liquid with a molecular formula of C11H15BrO. This compound has been extensively studied due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Thermochemistry and Phase-Transfer Catalysis

  • Thermochemical Studies : 1-(4-Bromobutyl)-4-methylbenzene, along with other bromo- and iodo-substituted methylbenzenes, has been studied for its vapor pressures, vaporization, fusion, and sublimation enthalpies. These measurements aid in understanding the thermochemical properties of halogen-substituted methylbenzenes, which is crucial in various chemical processes (Verevkin et al., 2015).

  • Phase-Transfer Catalysis : The compound has been used in the synthesis of di-p-tolylsulfane, utilizing a multi-site phase-transfer catalyst and sonication. This approach significantly enhances the reaction rate and offers insights into the effects of various operating conditions in phase-transfer catalysis (Abimannan et al., 2015).

Material Synthesis and Modification

  • Molecular Structure Studies : The molecular structure of related compounds like 1-bromo-4-methylselenobenzene has been analyzed, which contributes to a deeper understanding of the structural properties of bromo-substituted compounds in material science (Sørensen & Stuhr-Hansen, 2009).

  • Synthetic Applications : The compound has been utilized in various synthetic applications, such as the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene, a key intermediate in the synthesis of coenzyme Q homologs and analogs (Yang et al., 2006).

Chemical Analysis and Reaction Studies

  • Bromination Reaction Studies : The compound has been studied in bromination reactions, offering insights into regioselective bromination and conversion into sulfur-functionalized benzoquinones, which is relevant in the development of new chemical synthesis methods (Aitken et al., 2016).

  • Liquid-phase Oxidation : Research on the liquid-phase oxidation of methylbenzenes, including compounds like this compound, provides valuable data on the oxidation processes and product selectivity in organic chemistry (Okada & Kamiya, 1981).

  • Hydrocracking Studies : The compound has also been referenced in hydrocracking studies of polycyclic aromatic compounds, contributing to the understanding of the chemical processes involved in the transformation of such compounds (Miki & Sugimoto, 1995).

Other Applications

  • Nonlinear Optical Properties : Research into chalcone derivatives, closely related to this compound, highlights the significance of such compounds in the development of nonlinear optical materials. This is pivotal in advancing technologies like photonic and optoelectronic devices (Parol et al., 2020).

properties

IUPAC Name

1-(4-bromobutyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYSNQACNGYXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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